molecular formula C19H20N2O5S B3058705 Benzamide, 3,4,5-trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)- CAS No. 912762-84-6

Benzamide, 3,4,5-trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)-

Cat. No.: B3058705
CAS No.: 912762-84-6
M. Wt: 388.4 g/mol
InChI Key: MGFVGRFGDOYPNJ-UHFFFAOYSA-N
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Description

Benzamide, 3,4,5-trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)-, is a structurally complex small molecule characterized by a benzamide core substituted with three methoxy groups (3,4,5-trimethoxybenzamide) linked to a benzothiazole moiety. The benzothiazole ring is further substituted with a methoxy group at position 4 and a methyl group at position 5.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-10-6-7-12(23-2)15-17(10)27-19(20-15)21-18(22)11-8-13(24-3)16(26-5)14(9-11)25-4/h6-9H,1-5H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFVGRFGDOYPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701168490
Record name 3,4,5-Trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912762-84-6
Record name 3,4,5-Trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912762-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3,4,5-trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)- typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,4,5-trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)- can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid or corresponding aldehydes.

    Reduction: Formation of 3,4,5-trimethoxybenzylamine or alcohols.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

Benzamide, 3,4,5-trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 3,4,5-trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Physicochemical Data:

Compound Yield (%) Purity (%) Key Spectral Data (¹³C NMR, δ ppm) HRMS (M+H)+
Target - - - -
5i () 83 95 165.95 (amide C=O), 160.40 (triazole), 153.02 (aromatic) 617.2159 (calcd 617.2158)
- - 165.95 (amide C=O), 34.46 (methyl), 55.50 (methoxy) 579.2390 (calcd 579.2390)

Key Observations:

  • Purity: Analog 5i achieved 95% purity via column chromatography, suggesting robust synthetic routes for benzamide derivatives .
  • Spectral Trends: The ¹³C NMR signals for the amide carbonyl group (~165–166 ppm) are consistent across analogs, confirming structural integrity .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3,4,5-trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)- is a notable example that exhibits various pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

  • Chemical Formula: C21H28N2O5S
  • Molecular Weight: 388.4574 g/mol
  • CAS Number: 138-56-7
  • IUPAC Name: 3,4,5-trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)benzamide

Synthesis

The synthesis of this benzamide derivative typically involves the reaction of 3,4,5-trimethoxybenzoic acid with appropriate amines under controlled conditions. Various methods such as microwave-assisted synthesis or traditional reflux methods can be employed to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance, compounds similar to Benzamide, 3,4,5-trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)- were tested against various cancer cell lines:

Cell Line IC50 (µM) Activity
MCF-71.2High
HCT1163.7Moderate
HEK2935.3Moderate

These results indicate a selective antiproliferative effect against breast cancer cells (MCF-7) with an IC50 value of 1.2 µM, suggesting that the compound may serve as a lead for further development in cancer therapy .

Antibacterial Activity

The compound has also shown promising antibacterial properties. It was evaluated against Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (µM) Activity
Staphylococcus aureus32Moderate
Enterococcus faecalis8High
Escherichia coli16Moderate

The selective activity against Enterococcus faecalis indicates potential for treating infections caused by this pathogen .

The biological activity of Benzamide derivatives is often attributed to their ability to inhibit specific enzymes or interfere with cellular signaling pathways. For instance:

  • Inhibition of Cell Proliferation: The compound may induce apoptosis in cancer cells by activating caspase pathways.
  • Antibacterial Mechanism: It likely disrupts bacterial cell wall synthesis or inhibits protein synthesis through interaction with ribosomal RNA .

Case Studies

  • Case Study on Anticancer Efficacy:
    In a controlled study involving MCF-7 cells treated with the compound, researchers observed significant apoptosis and cell cycle arrest at the G1 phase, indicating that the compound effectively halts cancer cell proliferation.
  • Clinical Implications:
    The antibacterial properties were evaluated in vivo using murine models infected with Staphylococcus aureus. Treatment with the compound resulted in reduced bacterial load and improved survival rates compared to untreated controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, 3,4,5-trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)-
Reactant of Route 2
Reactant of Route 2
Benzamide, 3,4,5-trimethoxy-N-(4-methoxy-7-methyl-2-benzothiazolyl)-

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